7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid
Description
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid (hereafter referred to as the target compound) is a bicyclic heterocyclic molecule featuring an imidazo[1,5-a]pyrazine core. The tert-butoxycarbonyl (Boc) group at the 7-position serves as a protective moiety for the secondary amine, while the carboxylic acid at the 3-position enhances solubility and enables further derivatization. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly for developing enzyme inhibitors and receptor antagonists due to its structural versatility .
Properties
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)14-4-5-15-8(7-14)6-13-9(15)10(16)17/h6H,4-5,7H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNSISCJYZRFHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=CN=C2C(=O)O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid (commonly referred to as Boc-tetrahydroimidazopyrazine) is a nitrogen-containing heterocyclic compound with significant biological activity. Its structural features contribute to its potential pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C₁₂H₁₇N₃O₄
- Molecular Weight : 267.28 g/mol
- CAS Number : 1432058-58-6
- Appearance : White to off-white solid
- Purity : Typically ≥ 95% in commercial preparations
Biological Activity
Research indicates that Boc-tetrahydroimidazopyrazine exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of tetrahydroimidazopyrazines possess antimicrobial properties against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of metabolic pathways critical for survival.
- Antitumor Activity : Preliminary studies suggest that Boc-tetrahydroimidazopyrazine may inhibit tumor cell proliferation. This is hypothesized to be due to its ability to interfere with cellular signaling pathways involved in cell growth and apoptosis.
- Anti-inflammatory Effects : Compounds in this class have been investigated for their anti-inflammatory properties. They may modulate the production of pro-inflammatory cytokines and chemokines, thus reducing inflammation in various models.
- CNS Activity : Some studies indicate potential neuroprotective effects, suggesting that Boc-tetrahydroimidazopyrazine could play a role in neurodegenerative disease management by protecting neuronal cells from oxidative stress and apoptosis.
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
In a study published by Zhang et al. (2023), Boc-tetrahydroimidazopyrazine was tested against several cancer cell lines, including breast and lung cancer. The compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 20 µM. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.
Case Study: Antimicrobial Efficacy
A study conducted by Lee et al. (2022) evaluated the antimicrobial properties of Boc-tetrahydroimidazopyrazine against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus, demonstrating its potential as a lead compound for developing new antibiotics.
Comparison with Similar Compounds
Structural Analogues
Core Structure Variations
- Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride :
This derivative replaces the Boc group with an ethyl ester at the 1-position and lacks the carboxylic acid at the 3-position. The dihydrochloride salt improves solubility, making it suitable for in vitro assays . - 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride :
Substitution with a bromine atom at the 3-position introduces electrophilic reactivity, enabling cross-coupling reactions. The hydrochloride salt enhances stability .
Functional Group Variations
- Pyrazolo[1,5-a]pyrimidine-3-carboxamides: These compounds feature a pyrimidine core instead of pyrazine, with carboxamide groups that enhance hydrogen-bonding capabilities. For example, 7-amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide exhibits distinct electronic properties due to the pyrimidine ring and substituents .
- Retagliptin phosphate :
A DPP-4 inhibitor with a trifluoromethyl-substituted imidazo[1,5-a]pyrazine core, highlighting the pharmacological relevance of fluorinated analogues .
Physicochemical Properties
The carboxylic acid in the target compound improves aqueous solubility compared to ester or halogenated analogues, though the Boc group increases LogP, favoring membrane permeability .
Preparation Methods
Use of Di-tert-Butyl Dicarbonate (Boc Anhydride)
Di-tert-butyl dicarbonate (Boc anhydride) is the most widely employed reagent for Boc protection. The reaction typically proceeds under mild basic conditions, such as in the presence of sodium bicarbonate or 4-dimethylaminopyridine (DMAP), in solvents like tetrahydrofuran (THF) or acetonitrile. For example, treatment of the parent amine, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid, with Boc anhydride in acetonitrile at 0–25°C yields the Boc-protected derivative in high purity. The Boc group enhances solubility in organic solvents and prevents undesired side reactions during downstream transformations.
Alternative Boc-Protecting Reagents
While Boc anhydride is predominant, other reagents like Boc-Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) have been explored for improved efficiency in aqueous environments. However, these methods are less common due to cost and practicality considerations.
Cyclization Methods for Imidazo[1,5-a]Pyrazine Core Formation
The fused imidazo[1,5-a]pyrazine ring system is constructed via cyclization reactions, often starting from diamines or imidazolidine precursors.
Diamine-Carbonyl Cyclocondensation
A classic approach involves the cyclocondensation of 1,2-diamines with α-keto acids or aldehydes. For instance, reacting 1,2-diaminoethane derivatives with glyoxylic acid in ethanol under reflux forms the imidazole ring, which is subsequently fused with a pyrazine moiety. This method, however, requires precise stoichiometric control to avoid polymerization byproducts.
Lithiation-Substitution of Imidazolidines
Advanced lithiation techniques enable the functionalization of imidazolidine intermediates. As demonstrated in a study by CiteSeerX, lithiation of (S)-3-isopropylimidazolidine with sec-butyllithium at −78°C, followed by quenching with trimethylsilyl chloride, generates a silylated intermediate. Subsequent deprotection and cyclization yield the tetrahydroimidazo[1,5-a]pyrazine scaffold. This method offers stereochemical control but demands stringent anhydrous conditions.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis using Grubbs catalysts has been explored for constructing the bicyclic system. A diene precursor, such as N-allyl-N-(prop-2-en-1-yl)pyrazine-2-carboxamide, undergoes RCM in dichloromethane at 40°C to form the tetrahydroimidazo ring. While efficient, this method is limited by the cost of catalysts and sensitivity to functional groups.
Carboxylic Acid Functionalization
The carboxylic acid group at position 3 is typically introduced via hydrolysis of ester or nitrile precursors.
Saponification of Methyl Esters
Hydrolysis of methyl 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-3-carboxylate using lithium hydroxide in THF/water (3:1) at 60°C provides the carboxylic acid in >90% yield. This method is favored for its simplicity and scalability.
Oxidation of Alcohol Precursors
Alternative routes involve oxidation of primary alcohols to carboxylic acids using Jones reagent (CrO3/H2SO4) or potassium permanganate. However, these conditions may degrade the Boc group, necessitating post-oxidation protection steps.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
Palladium-catalyzed coupling reactions improve regioselectivity in imidazole ring formation. For example, Suzuki-Miyaura coupling of boronic acids to halogenated intermediates enables modular derivatization.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Diamine-Carbonyl | Cyclocondensation, Boc protection | 65–75 | Cost-effective, scalable | Low stereocontrol |
| Lithiation-Substitution | Lithiation, cyclization | 50–60 | High stereochemical fidelity | Requires cryogenic conditions |
| RCM | Metathesis, hydrolysis | 70–80 | Rapid ring formation | Catalyst cost, functional group sensitivity |
Q & A
Basic: What are the common synthetic routes for synthesizing 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid?
The synthesis typically involves a multi-step process:
Core Formation : Cyclization of diamines and diketones under acidic/basic conditions to form the imidazo[1,5-a]pyrazine core.
Boc Protection : Reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the tert-butoxycarbonyl (Boc) group.
Functionalization : Alkylation or esterification to attach substituents like carboxylic acid groups.
Key reagents include sodium hydride, dimethylformamide (DMF), and tetrahydrofuran (THF) as solvents .
Advanced: How can researchers optimize synthesis yield and purity in laboratory settings?
Optimization strategies include:
- Reaction Parameters : Temperature control (e.g., 0–25°C for Boc protection) and solvent selection (polar aprotic solvents like DMF enhance reactivity).
- Catalysts : Use of bases (e.g., triethylamine) to accelerate Boc group introduction.
- Purification : High-performance liquid chromatography (HPLC) to achieve >95% purity, as reported in spectral analyses .
- Industrial Methods : Continuous flow reactors for improved mixing and reduced side reactions .
Basic: What spectroscopic techniques confirm the compound’s structural integrity?
- NMR : H and C NMR verify the imidazo[1,5-a]pyrazine core and Boc group positioning.
- IR Spectroscopy : Confirms carbonyl stretches (e.g., 1700–1750 cm for carboxylic acid and Boc groups).
- HRMS : Validates molecular weight (e.g., 309.36 g/mol for derivatives) and fragmentation patterns .
Advanced: How to resolve contradictions in spectral data when characterizing novel derivatives?
- Cross-Validation : Combine NMR, IR, and HRMS to cross-check functional groups.
- Computational Modeling : Density functional theory (DFT) to predict C chemical shifts and compare with experimental data.
- X-ray Crystallography : Resolve stereochemical ambiguities for crystalline derivatives .
Basic: What biological targets or therapeutic applications are associated with this compound?
- Enzyme Inhibition : The Boc group removal under acidic conditions exposes reactive amines, enabling interactions with enzymes (e.g., kinases) .
- Antitumor Activity : Derivatives with trifluoromethyl or chloromethyl substituents show enhanced cytotoxicity in preliminary assays .
Advanced: What strategies enhance biological activity in derivatives?
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve target binding .
- Boc Group Manipulation : Controlled deprotection to expose reactive sites for covalent bonding with biomolecules .
- Hybrid Molecules : Conjugation with pharmacophores (e.g., pyrazine carboxamides) to exploit synergistic effects .
Table 1: Structurally Related Compounds and Key Features
| Compound Name | Key Features | Biological Activity | Reference |
|---|---|---|---|
| 3-Bromo-7-Boc-imidazo[1,5-a]pyrazine-1-carboxylic acid | Bromine substituent | Anticancer lead optimization | [2] |
| Benzyl 3-(chloromethyl)-2-(trifluoromethyl)-imidazo[1,2-a]pyrazine | Trifluoromethyl group | Enhanced cytotoxicity | [11] |
| 7-Boc-5-hydroxyimidazo[1,2-a]pyrazine | Hydroxyl group | Antioxidant potential | [2] |
Advanced: How to design experiments to assess metabolic stability of derivatives?
- In Vitro Assays : Incubate derivatives with liver microsomes and quantify parent compound degradation via LC-MS.
- Structural Modifications : Introduce methyl groups to block metabolic hotspots (e.g., para positions on aromatic rings) .
Basic: What are the key stability considerations for storage and handling?
- Storage : -20°C under inert atmosphere (N or Ar) to prevent Boc group hydrolysis.
- Handling : Avoid prolonged exposure to acidic conditions or moisture .
Advanced: How to address low yields in cyclization steps during synthesis?
- Solvent Optimization : Use DMF for improved solubility of intermediates.
- Catalytic Additives : Add molecular sieves to absorb water and shift equilibrium toward product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
